3-Phenyl-1-(1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione
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Overview
Description
3-Phenyl-1-(1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C18H24N4O4S and its molecular weight is 392.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Research on compounds with similar structural features, such as imidazolidine-2,4-diones, demonstrates significant interest in the synthesis and structural elucidation of novel organic compounds. For instance, the synthesis, spectral, and thermal characterization, alongside X-ray diffraction studies of racemic imidazolidine derivatives, highlight the importance of detailed structural analysis in understanding the properties and potential applications of these compounds (Prasad et al., 2018). Such methodologies are crucial for exploring the scientific applications of "3-Phenyl-1-(1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione," particularly in designing novel materials or drugs.
Pharmacological Potential
Compounds bearing the imidazolidine core have been explored for various biological activities. A study on pyrrolidine dione derivatives revealed their potential as anticonvulsant agents, with specific compounds showing significant protective indices in mouse models (Rybka et al., 2017). This suggests that "this compound" might also possess pharmacological properties worth investigating, especially in the context of neurological disorders.
Material Science Applications
In material science, the synthesis of novel compounds often leads to the discovery of materials with unique properties. The structural complexity and versatility of compounds such as "this compound" could pave the way for new materials with potential applications in electronics, photonics, or as catalysts in organic synthesis. For example, the development of low-cost emitters with large Stokes' shift indicates the potential of structurally complex molecules in creating new optoelectronic materials (Volpi et al., 2017).
Mechanism of Action
Target of Action
Compounds with pyrrolidine rings are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
Without specific studies, it’s hard to determine the exact mode of action of “3-Phenyl-1-(1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione”. The pyrrolidine ring and its derivatives have been reported to have target selectivity .
Biochemical Pathways
Pyrrolidine derivatives have been reported to have bioactive properties .
Pharmacokinetics
Heterocyclic scaffolds containing nitrogen are often used in drug development due to their ability to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents in pyrrolidine compounds can lead to a different biological profile of drug candidates .
Action Environment
The structure of pyrrolidine compounds can be easily modified, allowing for a greater chance of generating structural diversity .
Properties
IUPAC Name |
3-phenyl-1-(1-pyrrolidin-1-ylsulfonylpiperidin-4-yl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4S/c23-17-14-21(18(24)22(17)16-6-2-1-3-7-16)15-8-12-20(13-9-15)27(25,26)19-10-4-5-11-19/h1-3,6-7,15H,4-5,8-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZGSVPZCIJNPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.